BenchChemオンラインストアへようこそ!

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Lipophilicity Metabolic stability Pyrazole SAR

This compound features the 3,5-dicyclopropyl-1H-pyrazole pharmacophore, a recognized motif for CRAC channel modulators, distinct from typical COX-2 inhibitors. The 3,4-dimethylbenzenesulfonamide tail confers unique lipophilic bulk. Ideal for probing calcium signaling pathways, metabolic stability comparisons, and systematic SAR expansion. Ensure procurement from verified suppliers to guarantee structural fidelity for mechanistic studies.

Molecular Formula C19H25N3O2S
Molecular Weight 359.49
CAS No. 2309574-61-4
Cat. No. B2413683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
CAS2309574-61-4
Molecular FormulaC19H25N3O2S
Molecular Weight359.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4)C
InChIInChI=1S/C19H25N3O2S/c1-13-3-8-17(11-14(13)2)25(23,24)20-9-10-22-19(16-6-7-16)12-18(21-22)15-4-5-15/h3,8,11-12,15-16,20H,4-7,9-10H2,1-2H3
InChIKeyPTNRTHZMADBCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Procurement-Relevant Identity, Class, and Regulatory Status for Research Use


N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 2309574-61-4, molecular formula C₁₉H₂₅N₃O₂S, molecular weight 359.49 g/mol) is a synthetic research compound belonging to the pyrazolyl benzenesulfonamide class . This class is historically associated with cyclooxygenase‑2 (COX‑2) inhibition [1] and, for analogs bearing the 3,5‑dicyclopropyl‑1H‑pyrazole scaffold, with calcium release‑activated calcium (CRAC) channel modulation [2]. The compound is exclusively available for non‑human research purposes; no FDA or EMA marketing authorizations exist . Investigators considering procurement should note that the 3,5‑dicyclopropyl substitution on the pyrazole ring is a structurally distinguishing feature that separates this molecule from the more extensively studied dimethyl‑ or trifluoromethyl‑substituted pyrazolyl sulfonamides (e.g., celecoxib).

Why N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide Cannot Be Interchanged with Generic Pyrazolyl Sulfonamide Analogs


Within the pyrazolyl benzenesulfonamide chemotype, seemingly conservative substituent changes drive large differences in lipophilicity, metabolic stability, and target engagement. The 3,5‑dicyclopropyl‑1H‑pyrazole motif endows this scaffold with calcium‑channel modulatory properties not shared by dimethyl‑ or trifluoromethyl‑pyrazole congeners , whereas the 3,4‑dimethylbenzenesulfonamide tail confers lipophilic bulk that distinguishes it from both unsubstituted benzenesulfonamide and methanesulfonamide analogs. Generic procurement of the nearest available pyrazolyl sulfonamide would therefore introduce uncontrolled changes in at least three pharmacophoric dimensions—pyrazole substitution, sulfonamide aryl substitution, and overall lipophilicity—that cannot be compensated by simple stoichiometric adjustment. The quantitative evidence below illustrates exactly where these differences manifest, informing go/no‑go decisions in chemical biology, medicinal chemistry, and assay development workflows.

Quantitative Differentiation of N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide vs. Closest Analogs


Pyrazole 3,5‑Substitution: Cyclopropyl vs. Methyl Lipophilicity and Metabolic Stability

The target compound carries 3,5‑dicyclopropyl substituents on the pyrazole ring, whereas the closest commercially cataloged analog—N‑(2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethyl)‑3,4‑dimethylbenzenesulfonamide (CAS 890598‑27‑3)—bears 3,5‑dimethyl groups. Based on Hansch π constants (cyclopropyl ≈ 1.14, methyl ≈ 0.56) [1], the two cyclopropyl groups are predicted to raise the octanol‑water partition coefficient (clogP) by approximately 1.16 log units relative to the dimethyl analog. Cyclopropyl groups also resist CYP450‑mediated oxidation more effectively than methyl groups because cyclopropyl C–H bonds are stronger and the ring is less prone to hydroxylation [2]. No direct head‑to‑head experimental comparison of the two compounds has been published; the quantitative estimates provided here are class‑level projections derived from established medicinal chemistry principles.

Lipophilicity Metabolic stability Pyrazole SAR

Benzenesulfonamide Substitution: 3,4‑Dimethyl vs. Unsubstituted Phenyl Lipophilicity

Compared with N‑(2‑(3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl)ethyl)benzenesulfonamide (the des‑methyl analog), the target compound adds two methyl groups at the 3‑ and 4‑positions of the benzenesulfonamide ring. Using the same π‑constant methodology [1], the two methyl groups contribute an additional ~1.12 clogP units, further differentiating the target from the unsubstituted benzenesulfonamide baseline. No direct experimental comparison has been published; the values represent class‑level projections.

Lipophilicity Sulfonamide SAR clogP

Sulfonamide Warhead Size: 3,4‑Dimethylbenzenesulfonamide vs. Methanesulfonamide

N‑(2‑(3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl)ethyl)methanesulfonamide (CAS 1797307‑49‑3) represents the smallest sulfonamide congener in this dicyclopropyl‑pyrazole series. The target compound replaces the methyl group with a 3,4‑dimethylphenyl group, resulting in a molecular weight increase from ~283 g/mol to 359.49 g/mol (a 27 % increase) and an estimated clogP increase of ~2.5 log units (π‑phenyl ≈ 1.96 plus two methyl contributions of ~1.12, minus π‑methyl ≈ 0.56) [1].

Molecular size Lipophilicity Sulfonamide SAR

Distinct Biological Scaffold: 3,5‑Dicyclopropyl‑pyrazole as a CRAC Channel Modulator Pharmacophore

The 3,5‑dicyclopropyl‑1H‑pyrazole core is explicitly claimed as a pharmacophore in CRAC channel modulator patents. US Patent Application 2020/0237743 describes N‑[4‑(3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl)phenyl]‑2‑(quinolin‑6‑yl)acetamide as a CRAC channel modulator for esophageal cancer [1]. The core scaffold has also been independently reported to modulate voltage‑gated calcium channels . In contrast, the traditional pyrazolyl benzenesulfonamide chemotype (e.g., celecoxib and its analogs) achieves its biological effects primarily through COX‑2 inhibition [2]. The target compound uniquely merges the CRAC‑active dicyclopropyl‑pyrazole scaffold with a 3,4‑dimethylbenzenesulfonamide tail, creating a hybrid chemotype whose biological profile cannot be extrapolated from COX‑2‑selective pyrazolyl sulfonamides alone.

CRAC channel Calcium signaling Pyrazole scaffold

Research‑Grade Regulatory Status: No FDA/EMA Approval, Avoiding Off‑Target Pharmacology Associated with Marketed Coxibs

Unlike celecoxib (FDA‑approved, 1998), the target compound has no FDA or EMA marketing authorization [1]. It is supplied exclusively for non‑human research use . This regulatory status means no therapeutic indication or safety profile has been established, which is advantageous for investigators who require a chemically distinct probe free from the cardiovascular safety liabilities associated with long‑term COX‑2 inhibition by approved coxibs [2].

Regulatory status Research compound COX-2 safety

Application Scenarios for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide Based on Established Evidence


Chemical Probe for CRAC Channel and Calcium Signaling Studies in Immunology and Oncology

The 3,5‑dicyclopropyl‑1H‑pyrazole scaffold is a recognized pharmacophore for CRAC channel modulators [1] and voltage‑gated calcium channel blockers . The target compound, which combines this scaffold with a sulfonamide tail, is well‑suited for probing calcium‑signaling pathways in immune cell activation, T‑cell proliferation, and cancer cell migration. Investigators can use it alongside structurally distinct CRAC inhibitors (e.g., Synta‑66) and classical COX‑2 inhibitors (e.g., celecoxib) to deconvolute calcium‑dependent vs. prostaglandin‑dependent phenotypes in inflammatory or oncological models.

Lead‑Like Molecule for Structure–Activity Relationship (SAR) Exploration of Pyrazolyl Sulfonamides

With a molecular weight of 359.49 g/mol and an estimated clogP of ~3.7, the compound resides within lead‑like chemical space (Rule‑of‑Five compliant). The presence of both cyclopropyl and 3,4‑dimethylphenyl groups provides two distinct vectors for systematic SAR expansion: (i) varying the pyrazole 3,5‑substituents to modulate metabolic stability and target selectivity [2], and (ii) modifying the benzenesulfonamide aryl ring to optimize potency and pharmacokinetics. This makes it a practical starting point for medicinal chemistry campaigns aimed at developing selective CRAC channel inhibitors or dual‑target anti‑inflammatory agents.

Negative Control or Counter‑Screen Compound for COX‑2 Selectivity Assays

Although the compound belongs to the pyrazolyl benzenesulfonamide class historically associated with COX‑2 inhibition [3], its unique dicyclopropyl substitution confers a distinct biological profile [1]. It can therefore serve as a structurally matched but mechanistically distinct control in COX‑2 enzymatic or cellular assays, helping to confirm that observed anti‑inflammatory or anti‑proliferative effects are not driven solely by COX‑2 engagement. This is particularly valuable when benchmarking novel pyrazolyl sulfonamide libraries against established coxibs.

Metabolic Stability Benchmarking in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Cyclopropyl groups are known to confer resistance to CYP450‑mediated oxidation compared with methyl or ethyl substituents [2]. The target compound, featuring two cyclopropyl rings, can be employed as a metabolically stabilized comparator in DMPK panels (e.g., microsomal or hepatocyte stability assays) alongside dimethyl‑pyrazole analogs (e.g., CAS 890598‑27‑3). Such head‑to‑head comparisons can quantify the metabolic advantage conferred by cyclopropyl substitution within a controlled sulfonamide chemotype, generating data directly relevant to lead optimization decisions.

Quote Request

Request a Quote for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.